molecular formula C18H13FN2O2S2 B2865272 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide CAS No. 899997-77-4

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B2865272
CAS RN: 899997-77-4
M. Wt: 372.43
InChI Key: WJRNHUFVCSDIQH-GDNBJRDFSA-N
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Description

The compound “2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide” is a chemical substance with the molecular formula C23H20FN3O3S2 . It is listed in the ChemicalBook database .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorophenyl group, a thiazolidine ring, and an acetamide group . Further analysis would require more specific data or computational chemistry methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents : Compounds derived from the thiazolidinone core, including derivatives similar to the compound , have shown antimicrobial properties. This includes effectiveness against various bacteria and fungi, as seen in studies where these compounds were synthesized and tested for their antimicrobial activities (Gouda et al., 2010); (Baviskar et al., 2013).

Synthesis and Pharmacological Evaluation

  • Cancer and Disease Treatment : Several studies have indicated the potential of thiazolidinone derivatives in treating diseases such as cancer. For instance, specific analogs have been evaluated for their ability to inhibit glutaminase in cancer therapy (Shukla et al., 2012). Another study showed the synthesis of thiazolidinone derivatives with observed anti-inflammatory activity (Sunder & Maleraju, 2013).

Drug Formulation and Delivery

  • Drug Delivery Systems : The polymorphic nature of compounds like Linezolid, which is structurally similar to the compound , has been studied to improve drug delivery mechanisms (Maccaroni et al., 2008). This includes research into controlled release in topical applications, enhancing the effectiveness of drug delivery (Tammaro et al., 2015).

Pharmacokinetics and Metabolic Studies

  • Metabolic Stability : Investigations into the metabolic stability of related compounds have been conducted, which is crucial for developing effective drugs. This includes examining how modifications in molecular structure can impact the metabolic stability and efficacy of such compounds (Stec et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. It’s possible that it could interact with biological systems in a variety of ways, depending on its specific chemical properties and the context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources . As with any chemical substance, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Future Directions

The future directions for research and applications involving this compound are not specified in the available sources. Given its complex structure and potential reactivity, it could be of interest in various areas of chemistry and related fields .

properties

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S2/c19-13-8-6-12(7-9-13)10-15-17(23)21(18(24)25-15)11-16(22)20-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRNHUFVCSDIQH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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